molecular formula C12H17Cl2NO3 B2980214 1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol CAS No. 784159-73-5

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol

Cat. No.: B2980214
CAS No.: 784159-73-5
M. Wt: 294.17
InChI Key: ZYCUQNVZGLYZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol is a chemical compound with a complex structure that includes a dichlorophenoxy group, a hydroxypropyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol typically involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with a suitable amine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The process may also involve heating to accelerate the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the dichlorophenoxy group or to convert the hydroxy group to a hydrogen atom.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites on enzymes, inhibiting their activity, while the hydroxypropyl and amino groups can interact with other molecular structures, affecting their function. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-3-(2,5-dichlorophenoxy)propan-2-ol
  • 3-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}cyclobutan-1-ol

Uniqueness

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenoxy and hydroxypropyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,5-dichlorophenoxy)-3-(2-hydroxypropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3/c1-8(16)5-15-6-10(17)7-18-12-4-9(13)2-3-11(12)14/h2-4,8,10,15-17H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUQNVZGLYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC(COC1=C(C=CC(=C1)Cl)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.